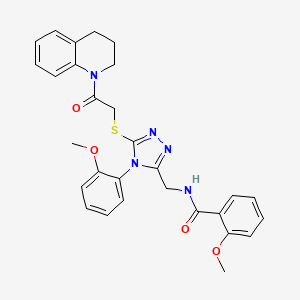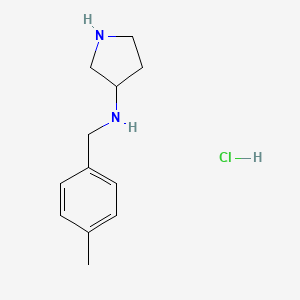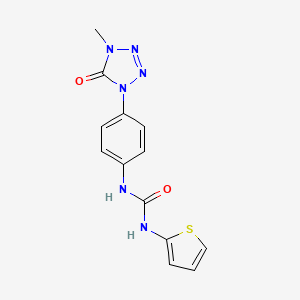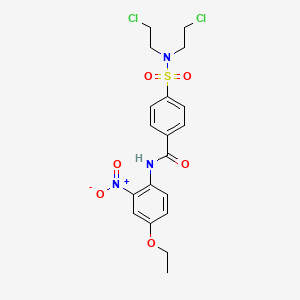![molecular formula C24H23N5O4S2 B2815170 N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1251699-31-6](/img/no-structure.png)
N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the target molecule and the available starting materials .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The functional groups in the molecule largely determine its reactivity .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, can also be analyzed .科学的研究の応用
Pharmacological Research
One study explores the antinociceptive pharmacology of a closely related compound, highlighting its high affinity for human and mouse B1 receptors and its significant antinociceptive actions in various pain models. This suggests the compound's utility in treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).
Enzymatic Activity
Research focusing on the synthesis, characterization, and biological screening of novel pyrazolines for their inhibitory activities on carbonic anhydrase isoenzymes and cytotoxic activities on cell lines provides insights into the potential biomedical applications of compounds within this chemical class (Kucukoglu et al., 2016).
Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of some isoxazole-based heterocycles, including sulfamoyl moiety-containing compounds, reveals their promising in vitro antibacterial and antifungal activities. This indicates the relevance of such compounds in developing new antimicrobial agents (Darwish et al., 2014).
Microbial Degradation
An intriguing microbial strategy to eliminate sulfonamide antibiotics involves ipso-hydroxylation followed by fragmentation, demonstrating an unusual degradation pathway for compounds with a sulfonyl group. This study provides a basis for understanding how environmental persistence of similar compounds might be addressed through microbial action (Ricken et al., 2013).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide involves the reaction of 2,4-dimethylbenzenesulfonamide with 4-methoxy-3-methylphenylacetic acid to form the intermediate, which is then reacted with 3-methyl-5-(4-(4-methoxy-3-methylphenyl)-3-(2,4-dimethylphenylsulfonamido)-4,5-dihydroisoxazol-5-yl)isoxazole-4-carboxylic acid. The final product is obtained by acetylation of the intermediate with acetic anhydride in the presence of a base.", "Starting Materials": [ "2,4-dimethylbenzenesulfonamide", "4-methoxy-3-methylphenylacetic acid", "3-methyl-5-(4-(4-methoxy-3-methylphenyl)-3-(2,4-dimethylphenylsulfonamido)-4,5-dihydroisoxazol-5-yl)isoxazole-4-carboxylic acid", "Acetic anhydride", "Base" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethylbenzenesulfonamide with 4-methoxy-3-methylphenylacetic acid in the presence of a dehydrating agent to form the intermediate.", "Step 2: Reaction of the intermediate with 3-methyl-5-(4-(4-methoxy-3-methylphenyl)-3-(2,4-dimethylphenylsulfonamido)-4,5-dihydroisoxazol-5-yl)isoxazole-4-carboxylic acid in the presence of a coupling agent to form the final product.", "Step 3: Acetylation of the intermediate with acetic anhydride in the presence of a base to obtain the final product." ] } | |
CAS番号 |
1251699-31-6 |
製品名 |
N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide |
分子式 |
C24H23N5O4S2 |
分子量 |
509.6 |
IUPAC名 |
N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31) |
InChIキー |
HHKDECWUXBCAJV-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2815089.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2815090.png)

![(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2815097.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2815098.png)
![8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2815099.png)
![methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2815102.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2815105.png)

